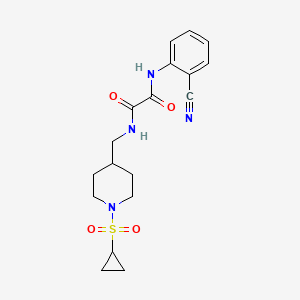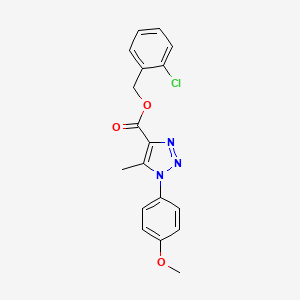![molecular formula C14H22ClNO2 B2501837 [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride CAS No. 464921-28-6](/img/structure/B2501837.png)
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Brain Research and Animal Rights
- Wood (2003) discussed the challenges faced by Cambridge University in establishing a primate research facility, highlighting the intersection of scientific research and animal rights activism. This underscores the ethical complexities involved in neurological research using animals (Wood, 2003).
Cancer Research and Computational Biology
- Abujudeh (2015) described the Ph.D. program at the Cancer Research UK Cambridge Institute, focusing on computational and statistical analysis methods in cancer research. This research demonstrates the critical role of computational biology in understanding cancer's genomic variability (Abujudeh, 2015).
Materials Science and Industrial Collaboration
- Matthams (2002) explored the extensive research in materials science at Cambridge, highlighting the department's collaboration with industries like Rolls-Royce and Pfizer. This research showcases the application of materials science in various industrial sectors (Matthams, 2002).
High-Performance Computing and Quantum Physics
- Meinel (2010) discussed the use of high-performance computing in quantum physics research at Cambridge, emphasizing the collaboration with various computing facilities. This highlights the university's involvement in advancing computational methods in physics research (Meinel, 2010).
Science Communication and Public Engagement
- Borysiewicz and Buckley (2014) reflected on the Cambridge Science Festival, emphasizing the importance of public engagement in scientific research. This points to the university's commitment to making science accessible to a broader audience (Borysiewicz & Buckley, 2014).
Evolutionary Approaches to Cancer
- Cancer research at Cambridge also involves evolutionary approaches, as detailed by Abujudeh (2015). This approach contributes significantly to our understanding of cancer as a disease of the genome, evolving over time and in response to treatment (Abujudeh, 2015).
Remote Sensing and Environmental Science
- Williamson et al. (2017) developed an automated algorithm for tracking supraglacial lakes using MODIS imagery, showcasing Cambridge's involvement in remote sensing and environmental science research (Williamson, Arnold, Banwell, & Willis, 2017).
Stem Cell Research
- Pauklin and Vallier (2014) contributed to stem cell research by studying how the cell-cycle state of stem cells influences cell fate. This research is pivotal for advancements in regenerative medicine (Pauklin & Vallier, 2014).
Epigenetics in Immunology
- Rainbow et al. (2015) focused on epigenetic analysis of regulatory T cells, which is fundamental for understanding the immune system's role in various diseases (Rainbow et al., 2015).
Archaeological Research and Interdisciplinarity
- Ion (2021) examined the impact of interdisciplinary approaches in archaeological research, specifically in the study of human remains. This reflects Cambridge's commitment to integrating scientific methodologies in archaeology (Ion, 2021).
特性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCRVGVXIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)



![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)






![1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2501775.png)
![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)
